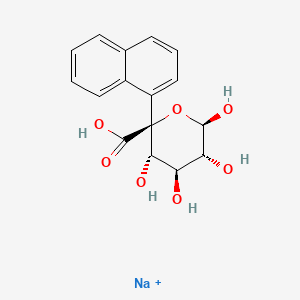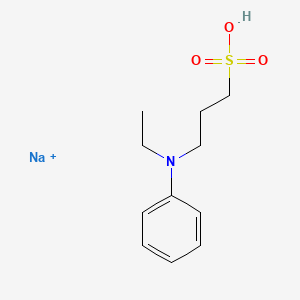
1-(Trimethylsilyl)tetradec-1-yn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Trimethylsilyl)tetradec-1-yn-3-ol is a chemical compound with the molecular formula C14H26OSi It is a long-chain fatty alcohol characterized by the presence of a triple bond (C≡C) and a hydroxyl group (OH) at one end, along with a trimethylsilyl group (Si(CH3)3) attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)tetradec-1-yn-3-ol can be synthesized through several methods. One common approach involves the reaction of tetradec-1-yne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl group. The product is then purified through distillation or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency.
化学反応の分析
Types of Reactions: 1-(Trimethylsilyl)tetradec-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.
Major Products:
Oxidation: Formation of tetradec-1-yn-3-one or tetradec-1-yn-3-oic acid.
Reduction: Formation of tetradec-1-en-3-ol or tetradecan-3-ol.
Substitution: Formation of various substituted tetradec-1-yn-3-ols.
科学的研究の応用
1-(Trimethylsilyl)tetradec-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Trimethylsilyl)tetradec-1-yn-3-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the triple bond and silyl group can participate in various chemical reactions. These interactions can influence biological pathways and chemical processes, making the compound valuable in research and industrial applications.
類似化合物との比較
Tetradec-1-yn-3-ol: Lacks the trimethylsilyl group, making it less hydrophobic and less reactive in certain conditions.
Trimethylsilylacetylene: A simpler compound with only the silyl group and triple bond, used in different synthetic applications.
Uniqueness: 1-(Trimethylsilyl)tetradec-1-yn-3-ol is unique due to its combination of a long carbon chain, triple bond, hydroxyl group, and trimethylsilyl group. This combination provides a balance of hydrophobicity, reactivity, and versatility, making it suitable for a wide range of applications.
特性
分子式 |
C17H34OSi |
|---|---|
分子量 |
282.5 g/mol |
IUPAC名 |
1-trimethylsilyltetradec-1-yn-3-ol |
InChI |
InChI=1S/C17H34OSi/c1-5-6-7-8-9-10-11-12-13-14-17(18)15-16-19(2,3)4/h17-18H,5-14H2,1-4H3 |
InChIキー |
BTHOSMJJKJZOEK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(C#C[Si](C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(1R,6S)-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11825607.png)

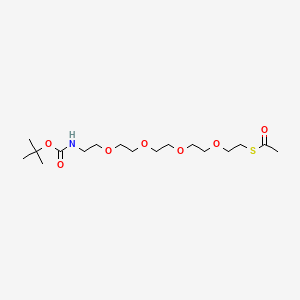
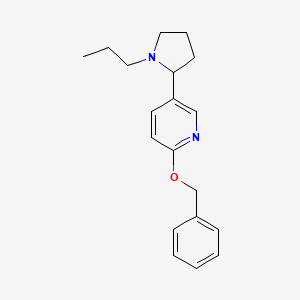

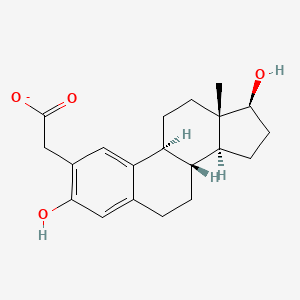

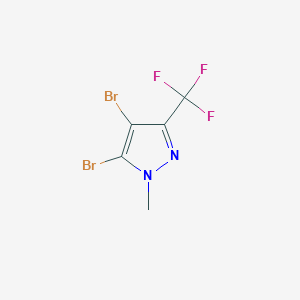

![tert-Butyl 2-(((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)methyl)piperidine-1-carboxylate](/img/structure/B11825647.png)
![2-(4-Bromophenyl)dibenzo[f,h]quinoxaline](/img/structure/B11825653.png)
